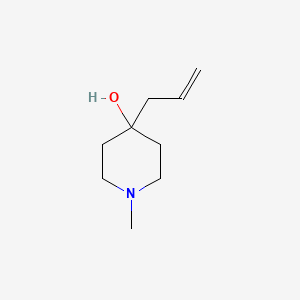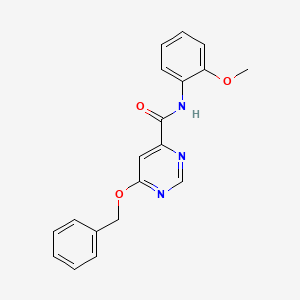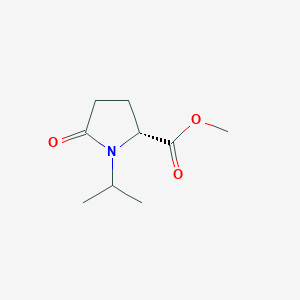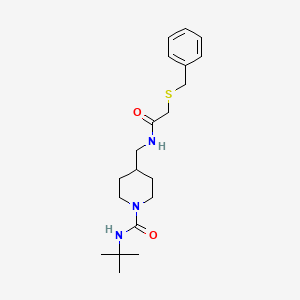
1-Methyl-4-prop-2-enylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-prop-2-enylpiperidin-4-ol, also known as MPP, is a chemical compound that belongs to the family of piperidine derivatives. It is an important intermediate used in the synthesis of various pharmaceuticals and agrochemicals. MPP has a unique chemical structure that makes it an interesting compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
- Piperidin-4-ols, including derivatives similar to "1-Methyl-4-prop-2-enylpiperidin-4-ol," have been synthesized and studied for their antimycobacterial activity. The configurations and conformations of these derivatives were explored using NMR spectroscopy, highlighting their potential in antimicrobial research (Weis, Kungl, & Seebacher, 2003).
- Novel sigma receptor ligands have been synthesized, demonstrating high affinity for sigma subtypes, suggesting potential applications in neuroscience and pharmacology. These compounds, including variations on the piperidin-4-ol structure, could modulate tissue transglutaminase differently, indicating their use in studying neurodegenerative diseases (Prezzavento et al., 2007).
Materials Science and Electrochemistry
- Piperidinium-based ionic liquids, including those structurally related to "1-Methyl-4-prop-2-enylpiperidin-4-ol," have been studied for their capacitive performance in supercapacitors. Molecular dynamics simulations suggest these compounds can enhance conductivity and performance at lower temperatures, which is critical for developing advanced energy storage technologies (Li et al., 2012).
Chemical Synthesis and Catalysis
- Research on piperidine derivatives, including methyl-substituted versions, has explored their binding and activity at sigma receptors, showcasing their utility in developing positron emission tomography (PET) experiments and cancer therapy due to their antiproliferative activity in glioma cells (Berardi et al., 2005).
- Piperidines with ester functionality have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation, indicating their role in synthetic organic chemistry for producing complex molecules. This research underscores the versatility of piperidine structures in facilitating diverse chemical reactions (Takács et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 1-Methyl-4-prop-2-enylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-Methyl-4-prop-2-enylpiperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 1-Methyl-4-prop-2-enylpiperidin-4-ol with the CCR5 receptor affects the HIV-1 entry process . The blockade of the CCR5 receptor by the compound prevents the entry of HIV-1 strains into cells, thereby inhibiting the infection process .
Result of Action
The result of the action of 1-Methyl-4-prop-2-enylpiperidin-4-ol is the inhibition of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the infection of cells by HIV-1 strains . This leads to a reduction in the progression of HIV-1 infection.
Action Environment
The action of 1-Methyl-4-prop-2-enylpiperidin-4-ol can be influenced by various environmental factors. For example, the presence or absence of the CCR5 receptor on the surface of cells can affect the efficacy of the compound Additionally, the stability of the compound may be affected by factors such as temperature and pH
Eigenschaften
IUPAC Name |
1-methyl-4-prop-2-enylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-4-9(11)5-7-10(2)8-6-9/h3,11H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDSVBJDUGHBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-prop-2-enylpiperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2603993.png)
![(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2603995.png)
![5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[2-(1H-indol-3-yl)ethyl]pyrimidin-4-one](/img/structure/B2603998.png)



![Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate](/img/structure/B2604002.png)
![(4-methylthiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2604003.png)
![1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B2604005.png)
![(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2604009.png)
![4-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2604012.png)